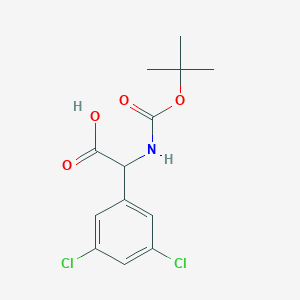

2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-8(14)6-9(15)5-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGAMITXFBSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Introduction of the Dichlorophenyl Group: The protected amino acid is then reacted with 3,5-dichlorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the dichlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

Boc-DCA consists of an amino acid derivative that can be utilized in peptide synthesis due to the stability provided by the Boc group. The presence of the 3,5-dichlorophenyl group contributes to its lipophilicity, which is advantageous for cellular permeability in drug development.

Drug Development

Boc-DCA has been investigated as a potential precursor in the synthesis of various pharmaceuticals. Its ability to act as an intermediate allows researchers to explore modifications that can enhance therapeutic efficacy or reduce side effects.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of Boc-DCA exhibit cytotoxicity against specific cancer cell lines. By modifying the dichlorophenyl group, researchers aim to optimize the compound's selectivity and potency against tumor cells.

Peptide Synthesis

The Boc protecting group is widely used in peptide chemistry for its ease of removal under mild acidic conditions. Boc-DCA can serve as a building block for synthesizing peptides that mimic natural proteins or exhibit novel biological activities.

Example Protocol

- Synthesis of Peptide :

- React Boc-DCA with an amine under coupling conditions (e.g., using EDC/HOBt).

- Deprotect the Boc group using TFA (trifluoroacetic acid) to yield the free amine.

Biological Studies

Boc-DCA is also utilized in biological assays to study amino acid transport mechanisms and enzyme interactions. Its structural features allow it to interact with various biological targets, making it a valuable tool in pharmacology.

Research Findings

Studies have shown that Boc-DCA can inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a lead compound for developing enzyme inhibitors.

Chemical Biology

In chemical biology, Boc-DCA serves as a probe for studying protein-ligand interactions. Its ability to form stable complexes with proteins enables researchers to elucidate binding mechanisms and optimize ligand design.

Data Tables

| Hazard Statement | Signal Word | Precautionary Statements |

|---|---|---|

| H302-H315-H319-H335 | Warning | P261-P280-P301+P312-P302+P352-P305+P351+P338 |

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid becomes evident when compared to analogs with modified substituents. Below is a detailed analysis of key differences:

Table 1: Structural and Functional Comparison

Key Findings

Protection Strategy: The Boc group in the target compound enables selective deprotection under mild acidic conditions, unlike dimethylamino or cyclopropylamino analogs, which require harsher reagents for modification . Unprotected analogs (e.g., 2-[(3,5-dichlorophenyl)amino]acetic acid) exhibit lower stability and reactivity, limiting their utility in multi-step syntheses .

Solubility and Bioactivity: Hydrochloride salts (e.g., cyclopropylamino analog) show improved aqueous solubility compared to the Boc-protected compound, making them preferable for in vivo studies . Fluorinated derivatives (e.g., trifluoroethylamino analog) demonstrate enhanced metabolic stability due to fluorine’s electronegativity, a trait absent in the Boc-protected compound .

Synthetic Accessibility: The Boc-protected compound is synthesized via coupling reactions similar to those described in Reference Examples 87 and 88 (EP 4 374 877 A2), involving carbodiimide-mediated activation . Dimethylamino and cyclopropylamino analogs require reductive amination or nucleophilic substitution, which may introduce stereochemical complexities .

Commercial Availability: The Boc-protected compound is listed in specialized catalogs (e.g., Kanto Reagents) at premium prices (~JPY 68,800/5g), reflecting its niche use in peptide chemistry . Simpler analogs (e.g., unprotected amino acid) are more cost-effective but lack the versatility of protected intermediates .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid, also known as 3,5-Dichloro-α-(Boc-amino)benzeneacetic acid, is a compound with significant potential in medicinal chemistry. Its structural attributes include a dichlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group on the amino function, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15Cl2NO4

- Molecular Weight : 320.17 g/mol

- CAS Number : 369403-30-5

Biological Activity Overview

The biological activity of 2-((tert-butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid has been investigated in various studies, primarily focusing on its role as an enzyme inhibitor and its interactions with biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the dichlorophenyl moiety is crucial for binding to the active sites of these enzymes, enhancing the compound's inhibitory effects.

Enzyme Inhibition Studies

A notable study demonstrated that compounds similar to 2-((tert-butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid exhibit potent inhibition against certain proteases. For instance, a related compound showed a value of approximately 2 μM, indicating significant enzyme inhibition capability .

| Compound | (μM) | Kinact (s) | Mechanism |

|---|---|---|---|

| Compound A | 2 | 0.00035 | Irreversible |

| Compound B | 10 | 0.0001 | Reversible |

Cellular Activity

In vitro studies have revealed that 2-((tert-butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid exhibits equipotent cellular activity compared to other inhibitors despite differences in enzyme kinetics . This suggests that while kinetic parameters vary, the overall biological effect remains consistent across similar structures.

Safety and Toxicology

The compound is classified under GHS hazard statements indicating potential health risks such as irritation and harmful effects upon ingestion or skin contact . Precautionary measures include avoiding inhalation and ensuring proper protective equipment during handling.

Q & A

Q. What are the key considerations for synthesizing 2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid, and how can purity be ensured?

- Synthesis Protocol : The tert-butoxycarbonyl (Boc) group is commonly introduced to protect the amine functionality during peptide synthesis. For this compound, the Boc-protected amine is coupled to a 3,5-dichlorophenyl acetic acid backbone via nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid premature deprotection .

- Purification : Use reversed-phase HPLC or column chromatography with a polar stationary phase (e.g., silica gel) to isolate the product. Monitor purity via LC-MS or / NMR, focusing on the Boc group’s characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm in NMR) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks, as halogenated aromatic compounds may release toxic fumes under heat .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention. Store the compound in a desiccator at room temperature, away from moisture and strong oxidizers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during structural validation?

- Methodology :

- Deuterated Solvent Effects : Ensure solvents (e.g., DMSO-d6 or CDCl3) do not interact with the Boc group or dichlorophenyl moiety. For example, residual protons in DMSO-d6 can obscure aromatic signals .

- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous peaks. The dichlorophenyl group’s - correlations should align with calculated chemical shifts using computational tools like ACD/Labs or Gaussian .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Design :

- Accelerated Degradation Studies : Use a factorial design with pH (2–12) and temperature (25–60°C) as variables. Monitor degradation via HPLC-UV at 254 nm.

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life. The Boc group is prone to acidic hydrolysis, so buffer systems (e.g., phosphate for neutral pH) are recommended for long-term stability assays .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like proteases or kinases. The 3,5-dichlorophenyl moiety may engage in hydrophobic interactions, while the acetic acid group could participate in hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on the Boc group’s steric effects and potential displacement by water molecules .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

- Ecotoxicology Framework :

- Biodegradation Assays : Use OECD Test Guideline 301B to measure aerobic degradation in activated sludge. The dichlorophenyl group may resist microbial breakdown, requiring advanced oxidation processes (e.g., UV/H2O2) for remediation .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202). LC50 values can be cross-validated with quantitative structure-activity relationship (QSAR) models like ECOSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.